Methyl 5-[[(2,4-dimethylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 518321-19-2
Cat. No.: VC21494284
Molecular Formula: C25H22N2O6S
Molecular Weight: 478.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518321-19-2 |
|---|---|
| Molecular Formula | C25H22N2O6S |
| Molecular Weight | 478.5g/mol |
| IUPAC Name | methyl 5-[(2,4-dimethylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C25H22N2O6S/c1-15-5-8-22(16(2)13-15)34(30,31)27(24(28)18-9-11-26-12-10-18)19-6-7-21-20(14-19)23(17(3)33-21)25(29)32-4/h5-14H,1-4H3 |
| Standard InChI Key | QHVUMCPJZWNQIC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4)C |
| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4)C |
Introduction
Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are often studied for their diverse pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities. This article explores the chemical structure, synthesis, and potential applications of this compound.
Synthesis
The synthesis of methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions:
-
Preparation of Benzofuran Core: The benzofuran ring system can be synthesized via cyclization reactions involving salicylaldehydes and α-haloketones.
-
Introduction of Functional Groups:
-
The methyl group is added to position 2 through alkylation reactions.
-
The carboxylate group at position 3 is introduced via esterification.
-
-
Attachment of Sulfonamide Moiety: The sulfonamide linkage is formed by reacting the benzofuran derivative with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base.
-
Coupling with Isonicotinoyl Group: Finally, the isonicotinoyl moiety is attached using coupling agents such as carbodiimides.
Pharmacological Activity
Benzofuran derivatives are widely studied for their biological activities:
-
Anticancer Potential: Sulfonamide-containing compounds have shown promise as anticancer agents due to their ability to inhibit cell proliferation.
-
Antimicrobial Properties: The presence of sulfonamide and carboxylate groups may enhance antibacterial or antifungal activity.
Drug Design
The structural features of this compound make it a candidate for drug development targeting specific enzymes or receptors.
Analytical Characterization
To confirm the structure and purity of methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate, the following techniques are commonly used:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies functional groups and connectivity |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern |
| Infrared (IR) Spectroscopy | Detects characteristic functional group vibrations |
| X-Ray Crystallography | Provides detailed molecular geometry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume